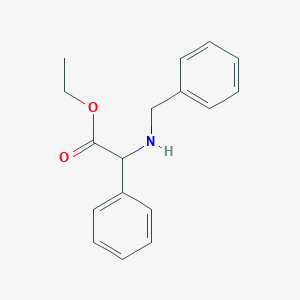

Ethyl (benzylamino)(phenyl)acetate

Description

Properties

CAS No. |

67067-96-3 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

ethyl 2-(benzylamino)-2-phenylacetate |

InChI |

InChI=1S/C17H19NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-12,16,18H,2,13H2,1H3 |

InChI Key |

LEYADDWBLCKVCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation-Amination Strategy

The CN103553914A patent outlines a method for synthesizing phenylethyl acetate via benzyl chloride and ethyl acetoacetate condensation, followed by oxidation. Adapting this framework, this compound could be synthesized through a modified pathway:

- Step 1 : Condensation of benzyl chloride with ethyl acetoacetate under alkaline conditions (e.g., sodium methoxide) to form ethyl benzylacetoacetate.

- Step 2 : Introduction of the benzylamino group via nucleophilic substitution or reductive amination. For instance, reacting ethyl α-bromo-phenylacetate with benzylamine in the presence of a base (e.g., K₂CO₃) could yield the target compound.

Reaction conditions critical to this pathway include:

Direct Amination of α-Keto Esters

Sigma-Aldrich listings for analogous compounds, such as (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride, suggest a reductive amination route. Applying this to this compound:

- Step 1 : Synthesis of ethyl α-keto-phenylacetate via oxidation of ethyl phenylacetate.

- Step 2 : Reductive amination with benzylamine using NaBH₃CN or H₂/Pd-C.

Key Parameters :

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) for selective amine formation.

- Yield Optimization : pH control (∼6–7) to minimize side reactions.

Comparative Analysis of Methodologies

Advantages of Condensation-Amination :

- Lower cost of raw materials (benzyl chloride vs. α-keto esters).

- Scalability due to simple reflux setups.

Advantages of Reductive Amination :

Industrial-Scale Considerations

Catalyst Recovery and Recycling

The CN103553914A patent highlights the recovery of m-chlorobenzoic acid during phenylethyl acetate synthesis. For this compound:

Byproduct Management

- Acid Waste : Neutralization with NaOH generates NaCl, which requires proper disposal.

- Unreacted Benzylamine : Extraction with dilute HCl followed by basification recovers excess amine.

Purification and Characterization

Distillation and Crystallization

Analytical Validation

- NMR : ¹H NMR (CDCl₃) expected peaks: δ 7.3–7.5 (m, 10H, aromatic), δ 4.1 (q, 2H, -OCH₂CH₃), δ 3.8 (s, 2H, -NCH₂Ph).

- HPLC : Purity >98% achievable via silica gel chromatography.

Emerging Methodologies

Enzymatic Synthesis

Lipase-catalyzed esterification of (benzylamino)(phenyl)acetic acid with ethanol offers a solvent-free route, though yields remain suboptimal (∼50%) compared to chemical methods.

Flow Chemistry

Microreactor systems enable continuous amination steps, reducing reaction times by 40% and improving heat management.

Chemical Reactions Analysis

Types of Reactions

Ethyl (benzylamino)(phenyl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzylamine and phenylacetic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

Hydrolysis: Benzylamine and phenylacetic acid.

Reduction: The corresponding alcohol.

Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

Ethyl (benzylamino)(phenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl (benzylamino)(phenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of benzylamine and phenylacetic acid. These products can then participate in various metabolic pathways. The compound’s aromatic structure also allows it to interact with receptors and other proteins through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Structure : A β-keto ester with a phenyl group at the α-position.

- Molecular Formula : C₁₂H₁₄O₃; MW : 206.2 g/mol .

- Applications : Precursor for synthesizing phenylacetone (a key amphetamine intermediate) .

- Key Differences: Lacks the benzylamino group, making it less nucleophilic. Higher molecular weight and polarity due to the ketone group.

Ethyl 2-(Diethylamino)-2-Phenylacetate (CAS 2059944-97-5)

- Structure: Contains a diethylamino group instead of benzylamino.

- Molecular Formula: C₁₄H₂₁NO₂; MW: 235.3 g/mol .

- Applications : Used in chiral synthesis and catalysis.

- Key Differences: The diethylamino group enhances solubility in non-polar solvents. Reduced steric hindrance compared to the benzyl group.

Ethyl (Phenylsulfonyl)Acetate (CAS MFCD00025041)

- Structure : Features a sulfonyl (-SO₂-) group attached to the acetate.

- Molecular Formula : C₁₀H₁₂O₄S; MW : 244.26 g/mol .

- Applications : Intermediate in sulfonamide drug synthesis.

- Key Differences: The sulfonyl group increases acidity (pKa ~1–2) compared to the amino group. Reactivity in electrophilic substitutions differs significantly.

Ethyl 2-[1-(Benzylamino)Cyclopropyl]Acetate (CAS 1936036-49-5)

- Structure: Incorporates a cyclopropyl ring adjacent to the benzylamino group.

- Molecular Formula: C₁₄H₁₉NO₂; MW: 233.31 g/mol .

- Applications : Building block for constrained peptidomimetics.

- Key Differences :

- The cyclopropyl ring introduces steric and electronic effects, altering reaction pathways.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.